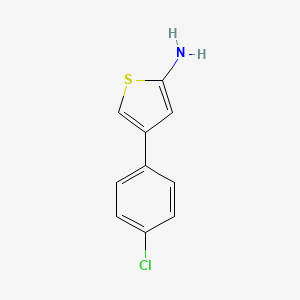

4-(4-Chlorophenyl)thiophen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNS |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

4-(4-chlorophenyl)thiophen-2-amine |

InChI |

InChI=1S/C10H8ClNS/c11-9-3-1-7(2-4-9)8-5-10(12)13-6-8/h1-6H,12H2 |

InChI Key |

IWQZKLYDSWIDGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 4 Chlorophenyl Thiophen 2 Amine

Established Synthetic Routes to 4-(4-Chlorophenyl)thiophen-2-amine and Core Thiophene-2-amine Structures

Several methods have been established for the synthesis of the this compound core structure. These include the versatile Gewald reaction, single-step cyclocondensation approaches, and modern cross-coupling techniques.

Gewald Reaction and its Variations

The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. researchgate.netwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to form the desired 2-aminothiophene ring. wikipedia.org

The versatility of the Gewald reaction is enhanced by its numerous variations, which allow for the synthesis of a wide array of substituted 2-aminothiophenes under mild conditions. researchgate.netsemanticscholar.org These variations often involve different starting materials or catalysts to improve yields and expand the scope of accessible derivatives. semanticscholar.orgumich.edu For instance, a four-component Gewald reaction has been developed that allows for the efficient, one-pot synthesis of 2-aminothiophene-3-carboxamide (B79593) derivatives. arkat-usa.org The use of microwave irradiation has also been shown to be beneficial, reducing reaction times and improving yields. wikipedia.orgorganic-chemistry.org

The general mechanism of the Gewald reaction is as follows:

Knoevenagel-Cope Condensation: An α-methylene carbonyl compound reacts with an α-activated acetonitrile (B52724) in the presence of a base to form an α,β-unsaturated nitrile. umich.edu

Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. umich.edu

Ring Closure: The resulting intermediate undergoes cyclization to form the thiophene (B33073) ring. umich.edu

Table 1: Examples of Substituted 2-Aminothiophenes Prepared by the Gewald Reaction

| R1 | R2 | X | Yield (%) |

| Me | Et | CN | 51 |

| Me | Me | CN | 70 |

| (CH2)4 | CN | 70 | |

| Me | Me | CO2Me | 45 |

| (CH2)4 | CO2Et | 80 |

This table is based on data from reference umich.edu.

Single-Step Cyclocondensation Approaches

Single-step cyclocondensation reactions provide a direct and efficient route to the thiophene core. One such approach involves the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde (B46862) and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) to yield 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one. researchgate.net This intermediate can be further manipulated to produce various derivatives.

Synthesis via N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide Cyclization

Palladium/Copper-Catalyzed Cross-Coupling Reactions in Thiophene Scaffold Construction

Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex organic molecules, including thiophene derivatives. researchgate.netacs.org The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully utilized for the synthesis of cyclopropylthiophenes. semanticscholar.orgnih.gov This method offers mild reaction conditions and is compatible with a variety of functional groups. nih.gov

These reactions typically involve the coupling of a thiophene-containing boronic acid or its derivative with an appropriate aryl halide in the presence of a palladium catalyst and a suitable ligand. semanticscholar.orgnih.gov The choice of ligand is critical for the efficiency of Pd-catalyzed C-N cross-coupling reactions. acs.org Copper-catalyzed systems are also employed, often for coupling with more reactive aryl iodides or bromides. acs.org The combination of palladium and copper catalysis can be used in tandem reactions to construct fused ring systems, such as thieno[2,3-c]pyran-7-ones. researchgate.net

Derivatization Strategies for Expanding Molecular Diversity of this compound Analogs

The derivatization of the this compound scaffold is essential for exploring its structure-activity relationships and developing new compounds with desired properties.

Synthesis of Schiff Bases

A common and effective strategy for derivatizing primary amines is the formation of Schiff bases. This involves the condensation reaction between the amino group of this compound and a carbonyl compound, typically an aldehyde or a ketone. umich.eduresearchgate.net The resulting Schiff bases, also known as imines, contain a -C=N- double bond and can serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds. researchgate.net The synthesis of Schiff bases is often straightforward and can be catalyzed by acids. researchgate.net

The formation of Schiff bases from various aminothiazole and aminophenyl derivatives has been widely reported, highlighting the broad applicability of this synthetic transformation. nih.govasianpubs.orgnih.gov These Schiff bases have been investigated for various biological activities.

Structural Modifications and Incorporation of Different Substituents

The core structure of this compound can be extensively modified to explore structure-activity relationships and optimize biological activity. These modifications can be introduced at various positions of the thiophene ring and the phenyl substituent.

The amino group at the 2-position of the thiophene ring is a key site for derivatization. As discussed in the section on amidation, this group can be readily converted to a wide range of amides. nih.gov Furthermore, it can be transformed into other functional groups or used as a handle to attach various cyclic and acyclic moieties. For example, reaction with phenyl isothiocyanate can introduce a thiourea (B124793) functionality. synergypublishers.com

Modifications can also be made to the thiophene ring itself. For example, the introduction of a carboxylate group at the 3-position provides a handle for further functionalization. nih.gov This carboxylate can be converted to an amide or used in other coupling reactions.

The synthesis of thiazole (B1198619) derivatives from this compound precursors has also been reported. researchgate.netnih.govfrontiersin.orgnih.gov This involves the construction of the thiazole ring using the thiophene moiety as a building block.

These structural modifications are crucial for the development of new chemical entities with tailored properties. By systematically altering the structure of the parent compound, researchers can fine-tune its biological activity and pharmacokinetic profile.

Intramolecular Cyclization Reactions for Related Heterocycles

Intramolecular cyclization reactions are a powerful tool for the synthesis of a wide variety of heterocyclic compounds starting from derivatives of this compound. These reactions often lead to the formation of complex polycyclic systems in a single step.

One example is the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. This reaction, performed in the presence of potassium hydroxide (B78521) in ethanol, yields 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.com The proposed mechanism involves the addition of water to the alkyne, followed by rearrangement to a 1,3-diketone, which then undergoes ring closure and dehydration. mdpi.com

Another important intramolecular cyclization is the Thorpe-Ziegler reaction, which can be used to synthesize thieno-fused rings from pyrimidine (B1678525) derivatives. This reaction involves the cyclization of a molecule containing both a nitrile group and an active methylene (B1212753) group in the presence of a base. nih.gov

Photocatalytic intramolecular [2+2] cycloaddition reactions represent a modern approach to the synthesis of semi-saturated polycycles. acs.org This method can be applied to substrates containing a thiophene ring, allowing for the construction of novel, three-dimensional scaffolds. acs.org

These intramolecular cyclization strategies provide efficient pathways to complex heterocyclic structures that would be difficult to access through other means. They are valuable tools for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Mechanistic Insights into this compound Synthesis and Derivatization Reactions

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the formation of products.

The synthesis of the thiophene ring itself often proceeds through a Gewald-like reaction. This multicomponent reaction typically involves the condensation of a ketone with a compound containing an active methylene group (like cyanothioacetamide) and elemental sulfur in the presence of a base. The mechanism is thought to involve the formation of a Knoevenagel condensation product, followed by Michael addition of sulfur and subsequent intramolecular cyclization and aromatization.

In the derivatization of this compound, the amino group typically acts as a nucleophile. In amidation reactions, the amino group attacks the activated carbonyl carbon of a carboxylic acid or its derivative. nih.gov The use of coupling agents like EDCI facilitates this process by forming a more reactive intermediate. nih.gov

The formation of fused heterocyclic systems often involves a sequence of reactions. For example, the synthesis of pyrazoles from chalcones and hydrazine (B178648) proceeds via an initial aza-Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization (5-exo-trig) and dehydration. rsc.org

The intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to a pyrrolone is proposed to proceed through a series of steps initiated by the addition of a water molecule to the alkyne. mdpi.com This is followed by a rearrangement to a 1,3-diketone, which then undergoes intramolecular condensation and dehydration to form the final product. mdpi.com

Mechanistic studies, including the use of computational methods and the isolation of reaction intermediates, are essential for gaining a deeper understanding of these complex transformations. This knowledge can then be applied to the rational design of new synthetic routes and the development of more efficient and selective reactions.

Advanced Spectroscopic and Structural Characterization of 4 4 Chlorophenyl Thiophen 2 Amine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of the molecule.

The aromatic C-H stretching vibrations are typically observed in the spectral region of 3100–3000 cm⁻¹. nih.gov For similar compounds, these modes have been calculated to be in the range of 3135-2925 cm⁻¹. acadpubl.eu The N-H stretching vibrations of the primary amine group are characteristically found between 3500 and 3300 cm⁻¹. nih.gov In related structures, experimental peaks for N-H stretching have been identified at approximately 3486 cm⁻¹ in FT-IR and 3481 cm⁻¹ in FT-Raman spectra. nih.gov

The stretching vibrations of the C=C bonds within the aromatic rings generally appear in the 1625–1430 cm⁻¹ range. acadpubl.eu For a comparable molecule, these have been noted between 1596-1268 cm⁻¹ (FT-IR) and at 1087 cm⁻¹ (FT-Raman). acadpubl.eu The C-N stretching vibration is also a key diagnostic peak, often appearing around 1300 cm⁻¹. acadpubl.eu

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Aromatic Amines

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3500 - 3300 nih.gov |

| Aromatic C-H | Stretching | 3100 - 3000 nih.gov |

| C=C | Aromatic Stretching | 1625 - 1430 acadpubl.eu |

| C-N | Stretching | ~1300 acadpubl.eu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of 4-(4-Chlorophenyl)thiophen-2-amine by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, aromatic protons typically resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. For a related compound, 4-(4-chlorophenyl)-2-thiazolamine, the aromatic protons on the chlorophenyl ring appear as doublets at δ 7.81 and 7.39 ppm, while the thiazole (B1198619) proton shows a singlet at δ 7.01 ppm. rsc.org The amine (NH₂) protons can present a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar thiazole derivative, the carbon attached to the amine group (C-2) resonates at approximately δ 168.9 ppm. rsc.org The carbons of the 4-chlorophenyl ring typically appear in the range of δ 120-135 ppm, with the carbon bearing the chlorine atom showing a distinct chemical shift. rsc.org The carbons of the thiophene (B33073) ring will also have characteristic shifts, influenced by the sulfur atom and the substituents.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between protons and carbons, confirming the structural assignments made from 1D spectra. mdpi.com

Table 2: Representative NMR Chemical Shifts (δ, ppm) for a Structurally Similar Compound, 4-(4-Chlorophenyl)-2-thiazolamine in DMSO-d₆

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Aromatic (Chlorophenyl) | 7.81 (d), 7.39 (d) rsc.org |

| ¹H | Heteroaromatic (Thiazole) | 7.01 (s) rsc.org |

| ¹H | Amine (NH₂) | 7.15 (s) rsc.org |

| ¹³C | C-NH₂ (Thiazole) | 168.9 rsc.org |

| ¹³C | Aromatic (Chlorophenyl) | 134.6, 131.8, 128.0, 120.6 rsc.org |

| ¹³C | Heteroaromatic (Thiazole) | 149.1, 102.8 rsc.org |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The compound has a molecular formula of C₁₀H₈ClNS and a molecular weight of approximately 209.70 g/mol . bldpharm.com

In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. For amines, the molecular ion peak is typically an odd number if it contains one nitrogen atom. libretexts.org The fragmentation pattern provides further structural information. A common fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org Another potential fragmentation is the loss of the chlorine atom or parts of the thiophene or phenyl rings.

Electronic Spectroscopy (UV-Vis, Solution-State Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions within the molecule.

The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. These transitions are influenced by the conjugated system formed by the thiophene and chlorophenyl rings.

Solution-state fluorescence spectroscopy measures the light emitted from the molecule after it has been excited by UV or visible light. The presence and characteristics (wavelength, intensity) of fluorescence are highly dependent on the molecular structure and its environment. frontiersin.org Studies on related Schiff base compounds, such as (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl) methanimine, have explored their solution-state fluorescence properties, indicating that such thiophene-based structures can be emissive. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Illustrative Crystal Data for a Related Compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| a (Å) | 6.8148 (11) | nih.gov |

| b (Å) | 10.6107 (16) | nih.gov |

| c (Å) | 16.509 (3) | nih.gov |

| Volume (ų) | 1193.7 (3) | nih.gov |

| Z | 4 | nih.gov |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the close contacts between neighboring molecules. For molecules containing hydrogen, chlorine, and aromatic rings, the dominant interactions are typically H···H, C···H, and Cl···H contacts. nih.gov

Computational Chemistry and in Silico Investigations of 4 4 Chlorophenyl Thiophen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They allow for the detailed examination of molecular properties by solving the Schrödinger equation in an approximate manner. These methods are instrumental in predicting the behavior of complex molecules like 4-(4-chlorophenyl)thiophen-2-amine.

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, valued for its balance of accuracy and computational efficiency. It is employed to determine the electronic structure and to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For a molecule like this compound, calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

The optimization process systematically alters the molecule's geometry to find the configuration with the lowest possible energy, which corresponds to its most stable state. This analysis yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise conformation. The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum.

Table 1: Representative Optimized Geometrical Parameters Calculated via DFT Note: The following data are illustrative examples for a molecule with a similar thiophene-based structure, as specific experimental or calculated data for this compound is not available in the cited literature. The parameters are calculated using the DFT/B3LYP method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (Thiophene) | ~1.75 Å |

| C=C (Thiophene) | ~1.38 Å | |

| C-N (Amine) | ~1.39 Å | |

| C-Cl (Phenyl) | ~1.74 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92.5° |

| C-C-N (Amine) | ~125.0° | |

| Dihedral Angle | Phenyl-Thiophene | ~30-40° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. researchgate.netnih.gov Conversely, a large energy gap implies high stability. For thiophene (B33073) derivatives containing aromatic rings, this gap is often found to be in the range of 3.8 to 4.1 eV. malayajournal.orgnih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the amine group, as these are the most probable sites for electron donation. The LUMO is typically distributed across the π-conjugated system, including both the thiophene and the chlorophenyl rings. malayajournal.org This distribution highlights the pathways for intramolecular charge transfer upon electronic excitation.

Table 2: Frontier Molecular Orbital Properties Note: Values are representative based on similar thiophene derivatives.

| Property | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.0 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.1 eV |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | ~ 3.9 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. malayajournal.org It helps to identify the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents regions with a neutral or near-zero electrostatic potential.

For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. These sites are the primary centers for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The aromatic rings would generally show a neutral potential (green), with some polarization due to the electron-withdrawing chlorine atom. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net

Quantum chemical calculations are highly effective in predicting the vibrational and nuclear magnetic resonance (NMR) spectra of molecules. These theoretical spectra serve as a powerful tool for interpreting and verifying experimental data. semanticscholar.org

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can compute the vibrational frequencies corresponding to the normal modes of molecular motion. These frequencies correlate with the peaks observed in experimental FT-IR and Raman spectra. mdpi.com Often, the calculated wavenumbers are scaled by a specific factor to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. This allows for a precise assignment of spectral bands to specific functional groups, such as N-H stretching of the amine group, C-S stretching in the thiophene ring, and C-Cl stretching of the chlorophenyl group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the isotropic chemical shifts (¹H and ¹³C) of a molecule. semanticscholar.org By comparing the theoretically calculated chemical shifts with those obtained from experimental NMR spectra, the molecular structure can be confidently confirmed. For this compound, theoretical calculations would help assign the signals for each proton and carbon atom in the distinct chemical environments of the thiophene, phenyl, and amine moieties.

Key global reactivity descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The ability of a molecule to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S = 1/2η): The reciprocal of hardness; soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω = μ²/2η): Where μ is the chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons. dergipark.org.tr A high electrophilicity index characterizes a good electrophile. researchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the presence of electron-donating (amine) and electron-withdrawing (chlorine) groups suggests a nuanced electronic character, which would be reflected in these calculated values.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity | A ≈ -ELUMO | Electron-accepting ability |

| Electronegativity | χ = (I+A)/2 | Electron-attracting tendency |

| Chemical Hardness | η = (I-A)/2 | Stability and resistance to deformation |

| Chemical Softness | S = 1/η | Reactivity and polarizability |

| Electrophilicity Index | ω = (I+A)² / (4(I-A)) | Propensity to act as an electrophile |

Advanced Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds, Reduced Density Gradient)

The stability and supramolecular assembly of crystalline structures are governed by a complex interplay of non-covalent interactions. In the case of thiophene derivatives, these interactions are crucial for understanding their crystal packing, physical properties, and biological activity. While specific computational studies on this compound are not extensively available in the reviewed literature, analysis of closely related aminothiophene structures provides significant insights into the types and nature of non-covalent interactions that are likely to be present.

Detailed computational analyses, such as Hirshfeld surface analysis, two-dimensional (2D) fingerprint plots, and Reduced Density Gradient (RDG) analysis, are powerful tools to visualize and quantify these weak interactions. For instance, a study on methyl-3-aminothiophene-2-carboxylate, a molecule sharing the core aminothiophene scaffold, reveals a rich network of non-covalent interactions that dictate its crystal packing. mdpi.com

Chalcogen Bonding: The sulfur atom in the thiophene ring can participate in chalcogen bonding, an attractive interaction involving a Group 16 element. These interactions, though weaker than conventional hydrogen bonds, are highly directional and can play a significant role in molecular recognition and self-assembly. The chlorine atom of the 4-chlorophenyl group could potentially act as an acceptor in C–S⋯Cl chalcogen bonds.

Hirshfeld Surface Analysis and 2D Fingerprint Plots: Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a 4-Chlorophenyl Containing Heterocycle nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 48.7 |

| H···C/C···H | 22.2 |

| Cl···H/H···Cl | 8.8 |

| H···O/O···H | 8.2 |

| H···N/N···H | 5.1 |

Note: This data is for an analogous compound and serves to illustrate the potential interactions involving the 4-chlorophenyl moiety.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For aminothiophene derivatives, these plots typically show significant contributions from H···H, H···C/C···H, and heteroatom contacts (H···S, H···N, H···O), confirming the importance of van der Waals forces and hydrogen bonding in the crystal packing. mdpi.com

Reduced Density Gradient (RDG) Analysis: RDG analysis is a technique used to visualize weak non-covalent interactions in real space based on the electron density and its derivatives. It generates isosurfaces that are color-coded to indicate the nature and strength of the interactions. Blue-colored isosurfaces typically represent strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies steric repulsion. mdpi.com

In the study of methyl-3-aminothiophene-2-carboxylate, RDG analysis visually confirmed the presence of intermolecular N–H⋯O and N–H⋯N hydrogen bonds (indicated by blue regions) and significant van der Waals interactions (large green surfaces) between adjacent molecules. mdpi.com A similar analysis for this compound would be expected to reveal the specific hydrogen bonding patterns involving the amine group and potential weak interactions involving the chlorine and sulfur atoms.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| methyl-3-aminothiophene-2-carboxylate |

Future Research Directions and Translational Perspectives for 4 4 Chlorophenyl Thiophen 2 Amine

Advanced Synthetic Strategies for Novel 4-(4-Chlorophenyl)thiophen-2-amine Analogs

The core structure of this compound is ripe for chemical modification to generate extensive libraries of novel analogs. Future synthetic efforts will likely move beyond simple substitutions to more complex molecular architectures.

Multi-step Synthesis of Complex Heterocycles: Researchers have successfully employed multi-step synthetic approaches to create derivatives, such as modifying 4-(4-chlorothiophen-2-yl)thiazol-2-amine to produce novel anti-inflammatory agents. nih.govfrontiersin.org This involves sequential reactions, including bromination and nucleophilic substitution, to yield target products. frontiersin.org

Intramolecular Cyclization: Base-catalyzed intramolecular cyclization of related aminoacetylenic ketones has been used to synthesize complex pyrrolone structures fused with the thiophene (B33073) core. mdpi.com This strategy allows for the creation of rigid, three-dimensional molecules from linear precursors.

Fused Heterocyclic Systems: A key area for future development is the synthesis of thieno[3,2-d]pyrimidines. These can be prepared by treating aminothiophene derivatives with reagents like phenyl isothiocyanate, effectively building a new pyrimidine (B1678525) ring onto the thiophene scaffold. tandfonline.com Such fused systems often exhibit unique pharmacological properties compared to their monocyclic precursors.

Palladium/Copper-Catalyzed Cross-Coupling: The development of chemoselective palladium/copper-catalyzed cross-coupling reactions enables the synthesis of complex starting materials, which can then be cyclized to form highly functionalized thiophene-containing heterocycles. mdpi.com

These advanced strategies will enable chemists to fine-tune the steric and electronic properties of the molecules, leading to analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Exploration of Novel Biological Targets and Therapeutic Pathways

While initial studies have focused on specific areas, the structural features of this compound analogs suggest they may interact with a broader range of biological targets. Thiophene-based compounds are known to possess a wide spectrum of bioactivities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. mdpi.com

Anti-inflammatory Pathways: Derivatives of the core structure have shown significant potential as anti-inflammatory agents by inhibiting key enzymes in the arachidonic acid cascade. nih.gov Specifically, certain thiazole (B1198619) derivatives have demonstrated potent and selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, with IC50 values for COX-2 inhibition ranging from 0.76 to 9.01 μM. nih.govnih.gov These compounds also inhibit the 5-lipoxygenase (5-LOX) enzyme, with IC50 values recorded at 23.08 μM and 38.46 μM for the most active derivatives. nih.govnih.gov This dual inhibition of COX and LOX pathways is a promising strategy for developing new analgesics and anti-inflammatory drugs. nih.govresearchgate.net

Anticancer Mechanisms: A significant future direction is the exploration of anticancer activity. Related compounds containing the 5-(4-chlorophenyl)thiophene moiety have been found to inhibit tubulin polymerization, a clinically validated target for cancer chemotherapy. nih.gov Some of these derivatives were more potent than the well-known agent colchicine, with IC50 values as low as 0.05 μM and achieving over 95% inhibition of tubulin polymerization. nih.gov This suggests that the this compound scaffold could be a valuable starting point for designing new microtubule-destabilizing agents. nih.gov

Antiviral Applications: A novel and exciting therapeutic avenue is in the treatment of viral infections. Thiophene derivatives have been identified as potent entry inhibitors of the Ebola virus (EBOV). nih.gov These compounds are believed to act by disrupting the crucial interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the host Niemann-Pick C1 (NPC1) protein, which is essential for viral entry into host cells. nih.gov Further investigation into this mechanism could lead to broad-spectrum antiviral agents.

Other Potential Targets: The thiophene nucleus is a versatile pharmacophore found in compounds with a wide range of activities, including antimicrobial, antileishmanial, and nematicidal properties. mdpi.com Future screening efforts could uncover activity against G-protein coupled receptors, ion channels, or other enzyme families.

Development of this compound as a Building Block in Complex Molecular Synthesis

The reactivity of the amino group and the thiophene ring makes this compound an ideal starting material or "building block" for constructing more complex molecules. Its utility has been demonstrated in the synthesis of diverse heterocyclic systems.

For instance, the aminothiophene scaffold is a key intermediate in the synthesis of thienopyrimidines, which are bicyclic compounds with significant biological interest. tandfonline.com Similarly, related thiophene structures have been used as precursors to create pharmacologically important pyrrolones through base-catalyzed cyclization reactions. mdpi.com The ability to use this compound to build larger, more intricate molecular frameworks underscores its importance in synthetic chemistry and drug discovery. frontiersin.org

Applications in Chemical Biology and Preclinical Drug Discovery

The this compound scaffold is a valuable tool for chemical biology and preclinical drug discovery. Its derivatives serve as molecular probes to investigate biological pathways and as lead compounds for new therapeutics.

Lead Compound for Inflammation: Derivatives have been identified as potent inhibitors of COX-2 and 5-LOX, with some compounds showing high selectivity for COX-2. nih.gov These molecules have been validated in in-vivo animal models of analgesia and inflammation, confirming their therapeutic potential. nih.gov

Anticancer Drug Development: The discovery of related compounds that potently inhibit tubulin polymerization with IC50 values in the nanomolar range positions this scaffold as a promising starting point for new anticancer drugs. nih.gov

Antiviral Research: Thiophene derivatives that block Ebola virus entry provide a novel chemical tool to study the mechanisms of viral fusion and a potential therapeutic lead for a disease with limited treatment options. nih.gov

The development of these compounds from initial hits to preclinical candidates with demonstrated in-vivo activity highlights the translational potential of this chemical class. nih.govnih.gov

Potential for Material Science Applications (e.g., Photonic Polymers, Semiconductors)

Beyond its biomedical potential, the this compound structure holds promise for applications in material science. Thiophene-based molecules are well-known for their electronic properties and are a cornerstone of organic electronics. A closely related analog, Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, is utilized as a building block for creating advanced materials like organic semiconductors and components for photovoltaic cells. evitachem.com The conjugated π-system of the thiophene ring, combined with the electronic influence of the chlorophenyl group, makes the core structure suitable for incorporation into polymers and other materials with unique optical and electronic properties. Future research could explore the synthesis of polymers derived from this compound for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photonic applications.

Compound Reference Table

| Compound Name |

| This compound |

| Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| (E)-N-(4-Chlorophenyl)-1-(thiophen-2-yl) Methanimine |

| 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one |

| 5-(4-chlorophenyl)thiophene-2-carbaldehyde |

| Thieno[3,2-d]pyrimidines |

| Celecoxib |

| Zileuton |

| Aspirin |

| Colchicine |

Biological Activity of this compound Analogs

Click to view interactive data

| Derivative Class | Biological Target | Reported Activity (IC₅₀) | Therapeutic Area | Reference |

| Thiazole Derivatives | Cyclooxygenase-2 (COX-2) | 0.76 - 9.01 µM | Anti-inflammatory, Analgesia | nih.gov, nih.gov |

| Thiazole Derivatives | 5-Lipoxygenase (5-LOX) | 23.08 - 38.46 µM | Anti-inflammatory, Analgesia | nih.gov, nih.gov |

| Furan/Thiophene Derivatives | Tubulin Polymerization | 0.05 - 0.09 µM | Anticancer | nih.gov |

| Thiophene Derivatives | Ebola Virus (EBOV) Entry | 3.53 - 9.70 µM (EC₅₀) | Antiviral | nih.gov |

| Thiazole Derivatives | Cyclooxygenase-1 (COX-1) | Less potent than vs COX-2 | Anti-inflammatory | nih.gov, nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Chlorophenyl)thiophen-2-amine, and how can reaction purity be optimized?

Answer:

A multi-step synthesis approach is typically employed, starting with Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group to the thiophene scaffold. Key steps include:

- Coupling Reaction Optimization : Use Pd(PPh₃)₄ as a catalyst in a degassed THF/H₂O mixture under reflux (70–80°C) for 12–16 hours .

- Amine Functionalization : Introduce the amine group via nucleophilic substitution or Buchwald-Hartwig amination, requiring careful control of temperature (80–100°C) and ligand selection (e.g., Xantphos) to avoid byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3) ensures >95% purity. Monitor via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Advanced: How can data contradictions in X-ray crystallographic refinement of this compound derivatives be resolved?

Answer:

Use SHELXL for refinement, focusing on:

- Disordered Atoms : Apply PART and SIMU instructions to model split positions for chlorine or thiophene rings. Restrain thermal parameters (ISOR) to prevent overfitting .

- Twinning : For non-merohedral twinning, employ TWIN/BASF commands. Validate with R₁ (target < 5%) and wR₂ (target < 12%) .

- Hydrogen Bonding : Cross-validate hydrogen atom positions using Fourier difference maps and SHELXH instructions .

Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : Record ¹H and ¹³C NMR in DMSO-d₆. Key peaks: δ ~6.8–7.4 ppm (aromatic protons), δ ~5.2 ppm (NH₂, broad singlet). Compare with computed spectra (e.g., Gaussian 16 B3LYP/6-31G**) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 224.03 (calculated: 224.04) .

- Elemental Analysis : Acceptable error margins: C ±0.3%, H ±0.1%, N ±0.2% .

Advanced: How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Answer:

Apply Etter’s graph set analysis:

- Pattern Identification : Use Mercury 4.3 to generate hydrogen bond motifs (e.g., D for donors, A for acceptors). For this compound, expect N–H⋯N (graph set R₂²(8) ) and C–H⋯Cl interactions .

- Energy Calculations : Compute interaction energies with CrystalExplorer (B3LYP-D3/def2-TZVP) to quantify stabilization (e.g., N–H⋯N ≈ −25 kJ/mol) .

Advanced: What methodologies assess the compound’s biological activity, such as kinase inhibition?

Answer:

- Enzyme Assays : Test against sphingosine kinase (SK1/SK2) using ADP-Glo™ Kinase Assay. IC₅₀ values < 10 µM indicate potent inhibition .

- Molecular Docking : Use AutoDock Vina with SK1 crystal structure (PDB: 3VZB). Key interactions: thiophene NH₂ with Asp178, chlorophenyl Cl with hydrophobic pocket .

Basic: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

- Catalyst Screening : Compare Pd(OAc)₂/XPhos vs. PdCl₂(dppf). XPhos improves yield by 15–20% due to reduced steric hindrance .

- Solvent Optimization : Replace THF with 1,4-dioxane for higher boiling point (101°C), reducing reaction time to 8 hours .

- Workup : Extract with dichloromethane (3×50 mL) and dry over MgSO₄ to minimize product loss .

Advanced: How can polymorphism in crystalline forms be investigated?

Answer:

- PXRD Analysis : Compare experimental patterns (Rigaku SmartLab) with Mercury-simulated patterns from CIF files. Peaks at 2θ = 12.4°, 18.7° indicate Form I .

- DSC/TGA : Monitor endotherms (melting point ~215°C for Form I vs. ~198°C for Form II) and decomposition onset (>250°C) .

Basic: What purification strategies are effective for isolating the compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel (200–300 mesh) with hexane/EtOAc (4:1 → 2:1). Collect fractions showing UV absorption at 254 nm .

- Recrystallization : Dissolve crude product in hot ethanol (60°C), then slowly add water until cloud point. Cool to 4°C for 12 hours .

Advanced: How can computational methods predict spectroscopic properties and reactivity?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compute IR vibrations (e.g., N–H stretch at ~3400 cm⁻¹) and compare with experimental data .

- NBO Analysis : Identify charge transfer interactions (e.g., LP(N) → σ*(C–Cl)) using Gaussian 16 .

Advanced: How is stability under varying pH and thermal conditions evaluated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.